molecular formula C13H13BrN2O B11790575 7-Bromo-2-cyclopentylphthalazin-1(2H)-one

7-Bromo-2-cyclopentylphthalazin-1(2H)-one

Cat. No.: B11790575
M. Wt: 293.16 g/mol
InChI Key: PTKXCWCLEJXQOO-UHFFFAOYSA-N
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Description

7-Bromo-2-cyclopentylphthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-cyclopentylphthalazin-1(2H)-one typically involves the bromination of a cyclopentylphthalazinone precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine atom, forming a cyclopentylphthalazinone derivative.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action for 7-Bromo-2-cyclopentylphthalazin-1(2H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentylphthalazin-1(2H)-one: Lacks the bromine atom, potentially leading to different reactivity and biological activity.

    7-Chloro-2-cyclopentylphthalazin-1(2H)-one: Similar structure with a chlorine atom instead of bromine, which may affect its chemical properties and interactions.

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

7-bromo-2-cyclopentylphthalazin-1-one

InChI

InChI=1S/C13H13BrN2O/c14-10-6-5-9-8-15-16(11-3-1-2-4-11)13(17)12(9)7-10/h5-8,11H,1-4H2

InChI Key

PTKXCWCLEJXQOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C=CC(=C3)Br)C=N2

Origin of Product

United States

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